6-((4-methylpiperidin-1-yl)sulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-(2-PHENOXYETHYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a phenoxyethyl group, and a methylpiperidinylsulfonyl group
Preparation Methods
The synthesis of 6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-(2-PHENOXYETHYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine core.
Introduction of the Phenoxyethyl Group: This step involves the substitution reaction to introduce the phenoxyethyl group onto the triazolopyridine core.
Attachment of the Methylpiperidinylsulfonyl Group: This step involves the sulfonylation reaction to attach the methylpiperidinylsulfonyl group to the triazolopyridine core.
The reaction conditions for each step may vary, including the use of specific solvents, catalysts, and temperature control to optimize the yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-(2-PHENOXYETHYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-(2-PHENOXYETHYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-(2-PHENOXYETHYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-(2-PHENOXYETHYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can be compared with other similar compounds, such as:
4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]ANILINE: This compound shares the methylpiperidinylsulfonyl group but lacks the triazolopyridine core and phenoxyethyl group.
4-(4-METHYLPIPERIDIN-1-YL)ANILINE: This compound also contains the methylpiperidinyl group but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C20H24N4O4S/c1-16-9-11-22(12-10-16)29(26,27)18-7-8-19-21-24(20(25)23(19)15-18)13-14-28-17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3 |
InChI Key |
KDBKTLQXHWGRHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
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